1-(2-Bromobenzyl)-4-(3-methylbenzyl)piperazine
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Overview
Description
1-(2-Bromobenzyl)-4-(3-methylbenzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the piperazine ring, with one benzyl group substituted with a bromine atom at the ortho position and the other with a methyl group at the meta position. The molecular formula of this compound is C18H21BrN2.
Preparation Methods
The synthesis of 1-(2-Bromobenzyl)-4-(3-methylbenzyl)piperazine typically involves the reaction of 1-(2-bromobenzyl)piperazine with 3-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(2-Bromobenzyl)-4-(3-methylbenzyl)piperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 2-bromobenzyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution Reactions: The methyl group in the 3-methylbenzyl moiety can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions).
Scientific Research Applications
1-(2-Bromobenzyl)-4-(3-methylbenzyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a central nervous system stimulant or depressant. It may serve as a lead compound for the development of new therapeutic agents.
Chemical Biology: The compound can be used as a molecular probe to study biological processes and interactions, particularly those involving piperazine derivatives.
Material Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific properties, such as polymers or coordination complexes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromobenzyl)-4-(3-methylbenzyl)piperazine depends on its specific application and target. In medicinal chemistry, the compound may interact with neurotransmitter receptors or enzymes in the central nervous system, modulating their activity and leading to pharmacological effects. The bromine and methyl substituents can influence the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
1-(2-Bromobenzyl)-4-(3-methylbenzyl)piperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Lacks the bromine and methyl substituents, resulting in different pharmacological properties and reactivity.
1-(2-Chlorobenzyl)-4-(3-methylbenzyl)piperazine: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical reactivity and biological activity.
1-(2-Bromobenzyl)-4-benzylpiperazine: Lacks the methyl group, leading to differences in steric and electronic effects.
The presence of the bromine and methyl groups in this compound imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C19H23BrN2 |
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Molecular Weight |
359.3 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H23BrN2/c1-16-5-4-6-17(13-16)14-21-9-11-22(12-10-21)15-18-7-2-3-8-19(18)20/h2-8,13H,9-12,14-15H2,1H3 |
InChI Key |
UHDBQKAWSQFMNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CC=C3Br |
Origin of Product |
United States |
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